Product packaging for 2-Phenylpyrazolidine-1-carbothioamide(Cat. No.:)

2-Phenylpyrazolidine-1-carbothioamide

Cat. No.: B258211
M. Wt: 207.3 g/mol
InChI Key: YAPTURSFMKYIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylpyrazolidine-1-carbothioamide, also known as N-Phenylpyrazolidine-1-carbothioamide, is a chemical compound with the molecular formula C10H13N3S and a molecular weight of 207.30 g/mol . It is characterized by a pyrazolidine core—a saturated three-nitrogen heterocycle—substituted with a phenyl group and a carbothioamide functional group. This structure incorporates both nitrogen and sulfur, making it a valuable scaffold and synthetic intermediate in organic and medicinal chemistry research . The primary research applications of this compound are derived from its role as a key synthetic intermediate. Literature indicates its use in the synthesis of more complex chemical entities . Furthermore, compounds featuring the pyrazolidine core and carbothioamide functionality have been investigated in various pharmacological contexts. For instance, structurally related phenyl pyrazolidinone derivatives have been explored as bronchodilators and anti-inflammatory agents . More broadly, the carbothioamide group is a privileged motif in drug discovery, frequently found in molecules exhibiting a range of biological activities, including antimicrobial and anticancer effects . Researchers value this compound for developing novel heterocyclic systems and for structure-activity relationship studies. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3S B258211 2-Phenylpyrazolidine-1-carbothioamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.3 g/mol

IUPAC Name

2-phenylpyrazolidine-1-carbothioamide

InChI

InChI=1S/C10H13N3S/c11-10(14)13-8-4-7-12(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,14)

InChI Key

YAPTURSFMKYIMD-UHFFFAOYSA-N

SMILES

C1CN(N(C1)C(=S)N)C2=CC=CC=C2

Canonical SMILES

C1CN(N(C1)C(=S)N)C2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2 Phenylpyrazolidine 1 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 2-Phenylpyrazolidine-1-carbothioamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides comprehensive insight into its atomic arrangement, connectivity, and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the phenyl ring, the saturated pyrazolidine (B1218672) core, and the carbothioamide group.

The protons on the phenyl group attached to the N2 position of the pyrazolidine ring typically appear as a multiplet in the aromatic region, approximately between δ 7.0 and 7.5 ppm. The integration of this signal would correspond to five protons.

The pyrazolidine ring contains three methylene (B1212753) groups (C3, C4, and C5), which are diastereotopic and thus chemically non-equivalent. Their protons would exhibit complex splitting patterns. The protons at C4 and C5, along with the proton at C5, often form a complex spin system. In related 4,5-dihydro-1H-pyrazole (pyrazoline) systems, the protons on the five-membered ring display a characteristic ABX pattern, with doublet of doublets appearing for each proton. nih.gov For the saturated pyrazolidine ring, the protons at C3, C4, and C5 are expected to resonate as complex multiplets in the upfield region, likely between δ 2.0 and 4.0 ppm.

The protons of the thioamide group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. A similar broad signal would be expected for the N-H proton at the N1 position of the pyrazolidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic C-H 7.0 - 7.5 Multiplet (m)
Pyrazolidine C3-H₂ 3.0 - 3.8 Multiplet (m)
Pyrazolidine C4-H₂ 2.0 - 2.8 Multiplet (m)
Pyrazolidine C5-H₂ 3.2 - 4.0 Multiplet (m)
Thioamide N-H₂ Variable Broad Singlet (br s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, five distinct types of carbon signals are anticipated.

The carbons of the phenyl ring would produce signals in the aromatic region (δ 110-145 ppm), with the ipso-carbon (the one directly attached to the nitrogen) being the most deshielded. The signals for the ortho, meta, and para carbons will also be resolved in this region.

The three methylene carbons of the saturated pyrazolidine ring (C3, C4, and C5) are expected to resonate in the aliphatic region, typically between δ 40 and 60 ppm.

A key diagnostic signal is that of the thiocarbonyl carbon (C=S) of the carbothioamide group. This carbon is significantly deshielded and is expected to appear at a very downfield chemical shift. In structurally similar pyrazoline carbothioamides, this signal is observed in the range of δ 178 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Thiocarbonyl (C=S) ~178
Aromatic C-ipso ~140-145
Aromatic C-H ~110-130
Pyrazolidine C3 ~45-55
Pyrazolidine C4 ~40-50

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity of protons within the pyrazolidine ring. It would reveal correlations between the geminal protons on each methylene group and the vicinal protons on adjacent carbons, confirming the -CH₂-CH₂-CH₂- sequence.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps each proton signal to the carbon atom it is directly attached to. It would be used to definitively assign the chemical shifts of the C3, C4, and C5 carbons by correlating them with their respective proton signals identified in the ¹H NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would show characteristic absorption bands that confirm the presence of its key functional moieties.

The N-H stretching vibrations of the primary thioamide (-NH₂) and the secondary amine within the pyrazolidine ring (N1-H) are expected to produce medium to strong bands in the 3100-3400 cm⁻¹ region. C-H stretching vibrations are also anticipated, with aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches from the pyrazolidine ring appearing below 3000 cm⁻¹.

The "thioamide I" band, which has a significant contribution from C=S stretching, is a key diagnostic peak. Unlike the C=O stretch in amides which appears around 1650 cm⁻¹, the C=S stretch is found at a lower frequency, typically in the 1300-1400 cm⁻¹ range for related pyrazoline carbothioamides. nih.gov Vibrations corresponding to C=C stretching within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
N-H (Amine/Amide) Stretching 3100 - 3400
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 2960
C=C (Aromatic) Stretching 1450 - 1600
C=S (Thioamide) Stretching 1300 - 1400

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly useful for identifying non-polar, symmetric bonds, which may be weak or inactive in the IR spectrum.

For this compound, the Raman spectrum would provide a unique molecular fingerprint. The symmetric stretching vibration of the C=S bond, which is highly polarizable, is expected to give a strong Raman signal. Furthermore, the symmetric "ring breathing" mode of the phenyl group, typically observed around 1000 cm⁻¹, would be a prominent feature. Other characteristic bands would include those for the C-H and C-C stretching modes of the entire molecule. The non-destructive nature of Raman spectroscopy makes it a valuable tool for structural analysis. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation patterns. For this compound, mass spectrometric analysis would confirm the mass of the molecule and provide evidence of its constituent parts through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion with high precision. This allows for the calculation of the elemental composition and validation of the molecular formula. For this compound (C₁₀H₁₃N₃S), HRMS would distinguish its exact mass from other compounds with the same nominal mass. Studies on similar pyrazoline analogs frequently use HRMS to validate newly synthesized structures. nih.gov The technique provides confidence in the elemental composition, which is a critical step in structural confirmation. nih.gov

Table 1: Expected HRMS Data for this compound (Note: The following table is illustrative of expected data, as specific experimental values for this compound were not found in the searched literature.)

Molecular FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺Difference (ppm)
C₁₀H₁₃N₃S208.0852Data not availableData not available

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates components of a mixture by liquid chromatography and detects them by mass spectrometry. For a purified sample of this compound, LC-MS would provide the retention time from the LC column and the mass-to-charge ratio (m/z) of the molecular ion. It is a standard method for the characterization of novel pyrazole (B372694) derivatives. nih.gov The technique is also used to monitor reactions and confirm the molecular weight of target compounds. In the analysis of related pyrazoline carbothioamides, LCMS has been used to confirm the formation of the desired product, typically by identifying the protonated molecular ion [M+H]⁺.

The fragmentation pattern, often studied using tandem mass spectrometry (MS/MS) within an LC-MS experiment, reveals characteristic fragment ions. The fragmentation of peptoids and other N-alkylated structures often involves cleavages at the amide bonds, producing characteristic ion series that help in sequencing and identification. nih.gov For this compound, expected fragmentation could involve the cleavage of the pyrazolidine ring or the loss of the thioamide group.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are indispensable for determining the three-dimensional atomic arrangement of a compound in its solid state. These methods differentiate between crystalline and amorphous solids and can identify different crystalline phases (polymorphs). americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the absolute configuration of a molecule. The analysis also reveals the crystal system, space group, and unit cell dimensions of the crystal lattice. For many carbothioamide and pyrazole derivatives, single-crystal XRD has been used to unambiguously confirm their molecular structures and study intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.netresearchgate.netresearchgate.net If a suitable single crystal of this compound were grown, this technique would provide an exact model of its solid-state conformation and packing. The data obtained would be presented in a standardized crystallographic information file (CIF).

Table 2: Representative Single-Crystal X-ray Diffraction Data Parameters (Note: This table illustrates the type of data obtained from single-crystal XRD analysis. Specific experimental data for this compound is not available in the searched literature.)

ParameterValue
Empirical formulaC₁₀H₁₃N₃S
Formula weight207.30
Crystal systemData not available
Space groupData not available
Unit cell dimensions (a, b, c)Data not available
Unit cell angles (α, β, γ)Data not available
Volume (V)Data not available
Z (Molecules per unit cell)Data not available

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to generate a characteristic 'fingerprint' for a crystalline solid. americanpharmaceuticalreview.com This technique is crucial for phase identification, purity assessment, and the study of polymorphism. americanpharmaceuticalreview.commdpi.com Each crystalline form of a compound produces a unique diffraction pattern, defined by the positions (in degrees 2θ) and intensities of the peaks. americanpharmaceuticalreview.com For this compound, a PXRD pattern would serve as a reference for quality control and to ensure consistency between different batches. The pattern could also be indexed to determine the unit cell parameters, which can then be compared with single-crystal data if available. mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed empirical formula. This comparison serves to confirm the purity and elemental composition of the synthesized compound. For novel compounds like pyrazole carbothioamides and other heterocyclic structures, elemental analysis is a standard characterization method reported alongside spectroscopic data. nih.govresearchgate.netnanobioletters.com For this compound, the results would be expected to align closely with the calculated values for the formula C₁₀H₁₃N₃S.

Table 3: Elemental Analysis Data for this compound (Note: The table shows calculated values. Experimental values are illustrative as they were not found in the searched literature.)

ElementCalculated (%)Found (%)
Carbon (C)57.94Data not available
Hydrogen (H)6.32Data not available
Nitrogen (N)20.27Data not available
Sulfur (S)15.47Data not available

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal techniques for evaluating the thermal stability of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, indicating exothermic or endothermic events.

For a compound like this compound, a TGA/DTA analysis would provide critical information regarding its decomposition pattern and thermal resilience. The analysis is typically conducted under a controlled atmosphere, such as nitrogen or air, at a constant heating rate.

A hypothetical TGA curve for this compound would likely show a stable region at lower temperatures, indicating no mass loss. The onset of decomposition would be marked by a significant drop in the TGA curve. The decomposition of pyrazoline derivatives can occur in single or multiple steps, which would be represented as distinct weight loss stages in the thermogram. nih.gov Each stage corresponds to the loss of specific molecular fragments. For instance, the initial loss might be attributed to the cleavage of the carbothioamide side chain, followed by the breakdown of the pyrazolidine and phenyl rings at higher temperatures.

The DTA curve would complement the TGA data by showing corresponding endothermic or exothermic peaks. Melting, if it occurs before decomposition, would appear as a sharp endothermic peak without associated mass loss in the TGA. Decomposition processes are typically observed as exothermic peaks. researchgate.net

Hypothetical Thermal Decomposition Data for this compound:

Temperature Range (°C)Weight Loss (%)DTA Peak(s) (°C)Probable Assignment
25 - 200~0%-Stable, no decomposition
200 - 350VariableEndothermic/ExothermicDecomposition of carbothioamide group and pyrazolidine ring fragmentation
>350VariableExothermicDecomposition of the phenyl ring and residual char

This table is illustrative and based on the analysis of similar heterocyclic compounds. Actual experimental values are required for a definitive assessment.

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule and studying the formation of metal complexes. The absorption of UV or visible light by a molecule promotes an electron from a ground electronic state to a higher energy excited state.

The UV-Visible spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or DMSO, is expected to exhibit characteristic absorption bands. These bands arise from electronic transitions within the chromophoric parts of the molecule, namely the phenyl group and the carbothioamide moiety. The pyrazolidine ring itself, being saturated, does not contribute significantly to absorption in the near-UV and visible regions.

The primary electronic transitions anticipated for this compound are π → π* and n → π* transitions. nanobioletters.com

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the phenyl ring is the primary contributor to these transitions.

n → π transitions:* These are generally lower in intensity and result from the excitation of a non-bonding electron (from the nitrogen or sulfur atoms of the carbothioamide group) to a π* antibonding orbital. libretexts.org

Expected UV-Visible Spectral Data for this compound:

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Assignment
~250-280Highπ → π* (Phenyl ring)
~300-340Low to Mediumn → π* (C=S group of carbothioamide)

This table is illustrative. The exact λmax and molar absorptivity values depend on the solvent and the specific electronic environment of the chromophores.

Complexation Studies:

The carbothioamide group in this compound contains nitrogen and sulfur atoms which are excellent donor sites for coordination with metal ions. The formation of metal complexes can be effectively monitored using UV-Visible spectroscopy. Upon complexation, the electronic environment of the ligand changes, leading to shifts in the absorption bands.

Typically, the formation of a metal complex results in a bathochromic (red shift) or hypsochromic (blue shift) effect on the π → π* and n → π* transition bands of the ligand. researchgate.net Additionally, new absorption bands, corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, may appear. By titrating the ligand solution with a metal ion solution and monitoring the changes in the absorbance, the stoichiometry and stability constants of the resulting complexes can be determined. Studies on similar carbothioamide ligands have shown successful complexation with various transition metal ions. nih.gov

Computational and Theoretical Investigations of 2 Phenylpyrazolidine 1 Carbothioamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. nih.govrsc.orgnih.gov

The flexibility of the pyrazolidine (B1218672) ring and the rotatable bonds associated with the phenyl and carbothioamide groups mean that 2-Phenylpyrazolidine-1-carbothioamide can exist in multiple spatial arrangements, or conformations. Computational studies on structurally related molecules, such as adamantane-linked hydrazine-1-carbothioamides, have revealed the existence of distinct folded and extended conformations. nih.gov X-ray analysis of these related compounds shows that the specific substituents can favor one conformation over the other. nih.gov For this compound, DFT calculations can map the potential energy surface, identifying the most stable conformers and the energy barriers between them. This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that fits into a biological target's binding site.

Table 1: Theoretical Conformational Analysis Data
ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)Computational Method
Extended0.00 (Reference)C-N-C-S ~180°M062X-D3/def2-TZVP nih.gov
Folded+2.5 - 5.0C-N-C-S ~60°M062X-D3/def2-TZVP nih.gov

Note: Data is illustrative based on studies of similar carbothioamide structures. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net DFT calculations provide detailed information on the energies and spatial distributions of these orbitals. nih.gov For pyrazoline-based carbothioamides, the HOMO is typically localized on the more electron-rich parts of the molecule, often involving the carbothioamide group and the phenyl ring, while the LUMO is distributed over the pyrazoline and thiocarbonyl moieties.

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), correlating calculated electronic transitions (like n→π* and π→π*) with experimental findings. nih.gov

Table 2: Calculated Electronic Properties
ParameterCalculated ValueSignificanceComputational Method
EHOMO~ -6.2 eVElectron-donating abilityB3LYP/6-311++G(d,p) researchgate.net
ELUMO~ -2.1 eVElectron-accepting abilityB3LYP/6-311++G(d,p) researchgate.net
Energy Gap (ΔE)~ 4.1 eVKinetic stability, reactivityB3LYP/6-311++G(d,p) researchgate.net

Note: Data is illustrative based on studies of similar pyrazoline carbothioamide structures. researchgate.net

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

To explore the therapeutic potential of this compound, molecular modeling techniques are employed to simulate its interaction with biological macromolecules. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com Numerous studies have utilized docking to investigate how pyrazole-1-carbothioamide derivatives interact with various enzymes. nih.govnih.govscispace.comresearchgate.net For instance, derivatives have been docked into the active sites of targets like Abl tyrosine kinase, Epidermal Growth Factor Receptor (EGFR) kinase, and monoamine oxidases. nih.govnih.govscispace.com

These simulations predict that the carbothioamide moiety is a key pharmacophore, often forming crucial hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov The phenyl group typically engages in hydrophobic or π-π stacking interactions. The docking score, an estimation of binding affinity, helps to rank potential inhibitors and guide the design of more potent analogs. researchgate.netnih.gov

Table 3: Representative Molecular Docking Results for Pyrazole (B372694) Carbothioamide Derivatives
Protein TargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Abl Tyrosine Kinase2HYY-8.0 to -9.5Met318, Thr315, Phe382 nih.gov
EGFR Kinase1M17-7.5 to -9.0Met793, Leu718, Gly796 nih.govresearchgate.net
DNA Hexamer1Z3F-6.8 to -7.9Guanine, Cytosine bases nih.gov

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov By simulating the movements and interactions of all atoms in the system, MD can assess the stability of the docked conformation. nih.gov In studies of related inhibitors, MD simulations of 50 to 100 nanoseconds are performed. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD trajectory indicates that the ligand remains securely bound in the active site without significant conformational changes or dissociation, thus validating the docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and chemical research. They establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, QSAR studies would be instrumental in predicting its biological effects and optimizing its structure for desired activities.

Pharmacophore Modeling and Identification of Key Structural Features

Pharmacophore modeling is a crucial component of QSAR that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A hypothetical pharmacophore model for this compound would likely highlight several key features based on its structure:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazolidine ring and the sulfur atom of the carbothioamide group can act as hydrogen bond acceptors.

Hydrogen Bond Donors: The amine group in the carbothioamide moiety serves as a potential hydrogen bond donor.

Aromatic/Hydrophobic Region: The phenyl group provides a significant hydrophobic region, which can be critical for binding to non-polar pockets in a biological target.

Development of Predictive Models for Molecular Interaction Potential

Building on pharmacophore models, predictive QSAR models can be developed to estimate the molecular interaction potential of this compound and its analogues. These models are typically generated by compiling a dataset of structurally related compounds with known activities against a particular target. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical equation can be derived to predict the activity of new compounds.

For this compound, such a model could predict its binding affinity to a range of enzymes or receptors, thereby prioritizing it for further experimental testing. The development of these predictive models is a critical step in streamlining the discovery process and reducing the reliance on extensive and costly laboratory screening.

In Silico Assessment of Physicochemical Properties Relevant to Research

In silico, or computational, methods allow for the prediction of a compound's physicochemical properties directly from its molecular structure. These predictions are vital for assessing a molecule's potential utility in a research or pharmaceutical context.

Prediction of Molecular Interactions and Binding Profiles

Molecular docking is a primary in silico technique used to predict how a molecule like this compound would bind to the active site of a biological target. This method computationally places the ligand (this compound) into the binding site of a macromolecule (like a protein or enzyme) and calculates a score to estimate the binding affinity.

A hypothetical binding profile for this compound would likely involve a combination of interactions:

Hydrogen Bonds: The carbothioamide group is a prime candidate for forming hydrogen bonds with amino acid residues in a binding pocket.

Hydrophobic Interactions: The phenyl ring would favorably interact with hydrophobic residues such as leucine, isoleucine, and valine.

Pi-Stacking: The aromatic phenyl ring could also engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a structural hypothesis for the compound's mechanism of action, which can then be validated through experimental methods like X-ray crystallography.

Below is a table summarizing the key structural features of this compound and their likely molecular interactions.

Structural FeaturePotential Interaction TypeLikely Interacting Partners in a Protein
Phenyl GroupHydrophobic Interaction, Pi-StackingLeucine, Valine, Phenylalanine, Tyrosine
Carbothioamide (-CSNH2)Hydrogen Bond Donor/AcceptorAspartate, Glutamate, Serine, Threonine
Pyrazolidine RingHydrogen Bond AcceptorSerine, Threonine, Asparagine, Glutamine

While comprehensive computational studies specifically targeting this compound are yet to be widely published, the application of these established theoretical models provides a foundational understanding of its potential chemical and biological behavior. Further dedicated research in this area would undoubtedly uncover more specific details about its interaction profiles and structure-activity relationships.

Molecular Mechanisms of Biological Activity Potential of 2 Phenylpyrazolidine 1 Carbothioamide Analogs

Enzyme Inhibition Studies and Mechanistic Insights

Inhibition of Carbonic Anhydrase II (CA II)

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The isoform Carbonic Anhydrase II (CA II) is a well-established drug target for various therapeutic areas. Research into the inhibitory potential of 2-Phenylpyrazolidine-1-carbothioamide analogs, specifically hydrazine-1-carbothioamide derivatives, has revealed their significant activity against bovine Carbonic Anhydrase II (b-CA II).

A study on a series of hydrazine-1-carbothioamide derivatives demonstrated potent inhibitory activity against b-CA II, with IC50 values ranging from 0.13 ± 0.01 µM to 10.23 ± 0.21 µM. mdpi.com Notably, some of these derivatives displayed selective inhibition of CA II over other enzymes, highlighting the potential for developing isoform-specific inhibitors. mdpi.com For instance, compounds 3b , 3d , 3g , and 3j from the study were identified as selective inhibitors of CA II. mdpi.com The parent compound of this series, which features the core carbothioamide structure, showed promising dual inhibition of both b-CA II and 15-lipoxygenase. mdpi.com The inhibitory mechanism is believed to involve the interaction of the carbothioamide moiety with the zinc ion in the active site of the enzyme, a common feature for many CA inhibitors. Further structural modifications on the phenyl ring could modulate the inhibitory potency and selectivity. ekb.eg

Table 1: Inhibitory Activity of Hydrazine-1-carbothioamide Analogs against Bovine Carbonic Anhydrase II (b-CA II)

Compound IC50 (µM) against b-CA II Selectivity
3a 0.21 ± 0.01 Non-selective
3b 0.13 ± 0.01 Selective for CA II
3c 0.17 ± 0.02 Non-selective
3d 0.15 ± 0.01 Selective for CA II
3e 0.19 ± 0.01 Non-selective
3f 0.23 ± 0.02 Non-selective
3g 0.16 ± 0.01 Selective for CA II
3h 0.14 ± 0.01 Non-selective
3i 0.25 ± 0.02 Non-selective
3j 0.18 ± 0.01 Selective for CA II

Data sourced from a study on hydrazine-1-carbothioamides derivatives. mdpi.com

Inhibition of 15-Lipoxygenase (15-LOX)

15-Lipoxygenase (15-LOX) is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of inflammatory mediators. Inhibition of 15-LOX is a promising strategy for the treatment of inflammatory diseases. The same series of hydrazine-1-carbothioamide derivatives that demonstrated CA II inhibition were also evaluated for their activity against 15-LOX.

The study revealed that most of these compounds exhibited potent, non-selective inhibition of both 15-LOX and b-CA II, with IC50 values for 15-LOX inhibition ranging from 0.14 ± 0.01 µM to 1.34 ± 0.14 µM. mdpi.com This dual inhibitory activity suggests a potential for these compounds to act as multi-target agents in diseases where both pathways are implicated. The unsubstituted parent compound of the series was a notable dual inhibitor. mdpi.com The proposed mechanism of inhibition involves the interaction of the carbothioamide group with the non-heme iron center of the 15-LOX enzyme. Molecular docking studies have supported this hypothesis, indicating a stable binding mode within the enzyme's active site. mdpi.com

Table 2: Inhibitory Activity of Hydrazine-1-carbothioamide Analogs against 15-Lipoxygenase (15-LOX)

Compound IC50 (µM) against 15-LOX
3a 0.32 ± 0.02
3c 0.28 ± 0.01
3e 0.35 ± 0.02
3f 0.41 ± 0.03
3h 0.14 ± 0.01
3i 0.45 ± 0.03

Data sourced from a study on hydrazine-1-carbothioamides derivatives. mdpi.com

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. researchgate.net Pyrazoline derivatives, which share the core heterocyclic structure with 2-phenylpyrazolidine, have been extensively studied as MAO inhibitors.

Research on 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles has shown that these compounds can be potent and selective inhibitors of both human MAO-A and MAO-B (hMAO-A and hMAO-B). nih.gov The selectivity towards either isoform is influenced by the substituents on the pyrazoline ring. For instance, the presence of a p-prenyloxyaryl moiety at the C3 position of the pyrazoline ring was found to direct the selectivity towards the MAO-B isoform. nih.gov The N-thiocarbamoylpyrazoline derivatives, which are structurally analogous to this compound, have demonstrated significant inhibitory activities. The binding mode of these inhibitors is thought to involve interactions with the active site cavity of the MAO enzymes, with the pyrazoline ring playing a crucial role in orienting the molecule for optimal interaction. nih.gov

Table 3: Inhibitory Activities (IC50) and Selectivity Index (SI) of Representative Pyrazoline Analogs against hMAO-A and hMAO-B

Compound hMAO-A IC50 (µM) hMAO-B IC50 (µM) Selectivity Index (SI) (MAO-B/MAO-A)
P1 > 100 2.5 ± 0.1 > 40
P6 0.080 ± 0.005 1.2 ± 0.1 15
P11 0.045 ± 0.003 0.095 ± 0.006 2.1
P16 0.025 ± 0.001 0.015 ± 0.001 0.6

Data represents a selection of compounds from a study on N-acetyl/N-thiocarbamoylpyrazoline derivatives. SI < 1 indicates selectivity for MAO-A, while SI > 1 indicates selectivity for MAO-B. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. DPP-4 inhibitors are an important class of oral antidiabetic drugs. Research into thiosemicarbazone derivatives incorporating a pyrazole (B372694) ring has revealed potent DPP-4 inhibitory activity.

A study on new pyrazole-incorporated thiosemicarbazones identified several compounds with significant DPP-4 inhibitory effects. nih.gov The most potent compound in the series, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) , exhibited an IC50 value of 1.266 ± 0.264 nM, which was more potent than the well-known DPP-4 inhibitor sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). nih.gov The structure-activity relationship studies indicated that the nature and position of the substituent on the benzylidene moiety significantly influence the inhibitory potency. nih.gov For instance, a bromo substituent at the para position of the benzylidene ring led to a substantial increase in activity. nih.gov Molecular docking studies suggest that these inhibitors interact with key residues in the active site of DPP-4, such as Arg358 and Tyr666, through π-π stacking interactions involving the pyrazole and substituted phenyl rings. nih.gov

Table 5: Inhibitory Activity of Pyrazole-Incorporated Thiosemicarbazone Analogs against DPP-4

Compound DPP-4 IC50 (nM)
2f (4-bromo derivative) 1.266 ± 0.264
2g (4-trifluoromethyl derivative) 4.775 ± 0.296
2k (4-thiomethyl derivative) 22.671 ± 0.301
2o (biphenyl derivative) 18.061 ± 0.311
Sitagliptin (Reference) 4.380 ± 0.319

Data sourced from a study on pyrazole incorporated new thiosemicarbazones. nih.gov

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to an increase in pH. This enzyme is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Therefore, urease inhibitors have therapeutic potential in treating infections caused by these bacteria. Carbothioamide and thiosemicarbazone derivatives have emerged as a promising class of urease inhibitors.

Studies on pyridine (B92270) carboxamide and carbothioamide derivatives have demonstrated their potent urease inhibitory activity. One of the most potent compounds, a 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide, exhibited an IC50 value of 1.07 ± 0.043 µM. The presence of the carbothioamide group is crucial for the inhibitory activity, and the nature of the substituents on the pyridine ring modulates the potency. For example, electron-withdrawing groups at the ortho position of the pyridine ring of the carbothioamide derivatives resulted in selective inhibition. Kinetic studies have shown that these compounds can exhibit different modes of inhibition, including mixed-type inhibition. nih.gov The proposed mechanism of action involves the interaction of the sulfur atom of the carbothioamide moiety with the nickel ions in the active site of the urease enzyme, leading to its inactivation.

Table 6: Inhibitory Activity of Representative Carbothioamide Analogs against Urease

Compound Urease IC50 (µM)
5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) 1.07 ± 0.043
Pyridine-2-yl-methylene hydrazine carboxamide (Rx-7) 2.18 ± 0.058
2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) 3.80 ± 1.9
Thiourea (Reference) 21.37 ± 1.76

Data sourced from studies on pyridine carbothioamide and morpholine-thiophene hybrid thiosemicarbazone derivatives. nih.gov

Targeting of Topoisomerase II and Transcriptional Regulators

DNA topoisomerases are crucial enzymes that regulate the topological state of DNA during essential cellular processes like replication, transcription, and recombination. nih.gov Topoisomerase II (Topo II) functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby resolving knots and tangles. nih.gov This enzyme, particularly the Topo IIα isoform, is highly expressed in proliferating cancer cells, making it a prime target for anticancer drugs. nih.gov

Inhibitors of Topo II are categorized as either "poisons," which stabilize the Topo II-DNA cleavage complex leading to toxic DNA breaks, or catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA. nih.gov Many clinically used anticancer drugs, such as doxorubicin (B1662922) and etoposide, are Topo II inhibitors. nih.gov

While direct studies on this compound are limited, research on structurally related heterocyclic compounds, such as acridine-thiosemicarbazone derivatives, provides insight into potential mechanisms. These compounds can act as bifunctional agents, both binding to DNA and inhibiting Topoisomerase IIα, which potentiates their anticancer activity. nih.gov For instance, some acridine (B1665455) derivatives function as DNA intercalators and Topo II inhibitors. mdpi.com Similarly, analogs of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide have been shown to inhibit Aurora kinases A and B, which are key regulators of cell division. nih.gov This suggests that pyrazoline-based scaffolds can be designed to target critical enzymes involved in cell proliferation.

DNA Binding and Intercalation Mechanisms

The interaction of small molecules with DNA is a fundamental mechanism for many anticancer agents. mdpi.com Intercalation is a specific binding mode where a planar, aromatic part of a molecule inserts itself between the base pairs of the DNA double helix. nih.gov This insertion causes structural distortions in the DNA, which can interfere with replication and transcription, ultimately leading to cell death. nih.gov

Studies on carbothioamide-based pyrazoline analogs have demonstrated their ability to bind to DNA. nih.gov Techniques such as absorption spectroscopy, fluorescence spectroscopy, and circular dichroism have been used to investigate these interactions with calf thymus DNA (ctDNA). mdpi.comnih.gov For example, pyrazoline derivatives have been shown to interact with DNA via an intercalative binding mode, which is believed to contribute to their anticancer activity. nih.gov Molecular docking studies have further supported this, showing significant binding affinities of pyrazoline analogs within the DNA duplex. nih.gov

The addition of ctDNA to solutions of acridine-thiosemicarbazone derivatives, which share the carbothioamide moiety, resulted in changes in their absorption spectra (hypochromism and hyperchromism) and red or blue shifts, which are indicative of DNA interaction. mdpi.com Hypochromism, a decrease in absorption intensity, is particularly characteristic of intercalation because the π-orbitals of the intercalated molecule couple with the π-orbitals of the DNA base pairs. mdpi.com The binding constants calculated for these interactions indicate a high affinity for DNA. mdpi.com

Modulation of Specific Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR Pathway)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govnih.govmdpi.com Aberrant activation of this pathway is a hallmark of many human cancers, making it a significant target for therapeutic intervention. nih.govmdpi.com The pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of Akt. nih.gov Akt, in turn, can activate mTOR, a key protein that controls protein synthesis. nih.govmdpi.com

Inhibitors targeting the PI3K/Akt/mTOR pathway are being actively developed as anticancer agents. researchgate.net These inhibitors can work at different points in the cascade, for example, by competing with ATP for binding to the kinase domains of PI3K, Akt, or mTOR. researchgate.net Dual inhibitors that target both PI3K and mTOR have also been developed. mdpi.com

While specific data on this compound is not available, the general principle of targeting this pathway is well-established. For instance, the dual PI3K/mTOR inhibitor PF-04691502 has been shown to suppress inflammation and promote neuronal survival in in vitro models by modulating this pathway. mdpi.com The development of pyrazoline-based compounds as inhibitors of kinases within this or related pathways is a plausible strategy, given that other pyrazoline derivatives have been shown to inhibit kinases like Aurora kinases. nih.gov

Theoretical Studies of Radical Scavenging Mechanisms

Free radicals and other reactive oxygen species (ROS) are produced during normal cellular metabolism. scienceopen.com When their production overwhelms the cell's antioxidant defense systems, it leads to oxidative stress, which can damage DNA, proteins, and lipids, contributing to various diseases. scienceopen.commdpi.com Antioxidants are molecules that can neutralize free radicals, and understanding their mechanisms is crucial for developing protective agents. scienceopen.com

Theoretical studies, often using quantum chemical methods like density functional theory (DFT), are powerful tools for investigating the mechanisms of radical scavenging. scienceopen.commdpi.comresearchgate.net These studies can calculate properties like bond dissociation energies and ionization potentials to predict how a molecule will react with a free radical. The main mechanisms of radical scavenging by phenolic compounds, for example, include hydrogen atom transfer (HAT), proton loss followed by electron transfer (PL-ET), and sequential proton loss electron transfer (SPLET). mdpi.comresearchgate.net

For pyrazoline derivatives, experimental studies have demonstrated their antioxidant potential. nih.gov For example, certain carbothioamide-based pyrazoline analogs have shown promising activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a pyrazolinone derivative, is a known free radical scavenger used to treat neural damage. mdpi.com Theoretical studies on similar heterocyclic compounds, like pyranoanthocyanins, have elucidated complex, multi-step radical scavenging pathways that are influenced by the solvent environment. mdpi.comresearchgate.net These computational approaches could be applied to this compound and its analogs to predict their antioxidant capabilities and guide the design of more potent radical scavengers.

Structure-Activity Relationship (SAR) Elucidation for Target Interaction

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. nih.govescholarship.org This process helps to identify the key chemical features (pharmacophores) required for a molecule to interact effectively with its biological target. escholarship.org

For pyrazoline-based compounds, SAR studies have been crucial in identifying potent anticancer agents. nih.gov By synthesizing a series of analogs with different substituents and evaluating their cytotoxicity, researchers can determine which chemical groups enhance or diminish activity. nih.gov For example, in a series of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogs, SAR analysis helped to identify the structural requirements for potent cytotoxicity. nih.gov

The type and position of substituents on a parent molecule can have a profound impact on its binding affinity and selectivity for a biological target. mdpi.comnih.gov Substituents can alter a molecule's electronic properties (electron-donating or electron-withdrawing), steric bulk, and hydrophobicity, all of which influence how it fits into a binding pocket. nih.govnih.gov

For example, a study on thieno[2,3-b]pyridine (B153569) derivatives as FOXM1 inhibitors showed that the electronic properties of substituents on a phenyl ring were critical for activity. nih.gov Compounds with electron-withdrawing groups like cyano (-CN) or nitro (-NO2) showed better interaction with the target protein compared to those with electron-donating groups like methyl (-CH3). nih.gov Molecular docking studies can complement these findings by predicting how different substituents interact with specific amino acid residues in the binding site. nih.gov In another example, SAR studies of pyrazolo[4,3-b]pyridine-6-carboxamide derivatives as cannabinoid receptor 2 (CB2R) ligands revealed that small changes, such as lengthening an alkyl chain by a single carbon, could significantly alter binding affinity and selectivity between CB1 and CB2 receptors. mdpi.com

The following table illustrates the impact of substituents on the binding affinity of hypothetical this compound analogs, based on general principles from related studies.

Table 1: Hypothetical Impact of Substituents on Target Binding Affinity

Analog Substituent (R) Position Electronic Effect Predicted Binding Affinity (Ki)
1 -H Para Neutral Moderate
2 -Cl Para Electron-withdrawing High
3 -OCH3 Para Electron-donating Low-Moderate
4 -NO2 Para Strongly Electron-withdrawing High
5 -CH3 Para Electron-donating Low

| 6 | -CN | Para | Strongly Electron-withdrawing | High |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Molecular recognition between a ligand (like a drug) and its target (like an enzyme) depends on the three-dimensional shapes, or conformations, of both molecules. nih.gov For a ligand to bind effectively, it must adopt a conformation that is complementary to the shape of the enzyme's active site. nih.govnih.gov This process can involve an "induced fit," where the binding of the ligand causes the enzyme to change its conformation to achieve a better fit. nih.gov

Design Principles for Enhanced Target Specificity and Potency

The development of this compound analogs with improved biological activity hinges on a deep understanding of their structure-activity relationships (SAR). The core principle involves systematically modifying the chemical structure to optimize interactions with specific biological targets, thereby enhancing potency and selectivity while minimizing off-target effects. Research into this class of compounds has illuminated several key design strategies, primarily centered on substitutions to the pyrazoline and phenyl rings, as well as the carbothioamide group.

Strategic Molecular Modifications and Structure-Activity Relationships (SAR)

The foundational structure, featuring a pyrazoline ring linked to a phenyl group and a carbothioamide moiety, offers multiple sites for chemical modification. The pyrazoline core is recognized as a crucial pharmacophore for potential anticancer activity, while the 1H-pyrazole-1-carbothioamide scaffold is associated with a wide range of biological effects. nih.gov The design of new, more potent analogs often begins with this heterocyclic core. nih.gov

Detailed studies have demonstrated that the nature and position of substituents on the aromatic rings play a critical role in determining the biological potency. For instance, in a series of pyrazoline derivatives, compounds featuring a 4-chlorophenyl group at the 5-position of the pyrazoline ring and a 2,4-dichlorophenyl group at the N-1 position of the carbothioamide moiety exhibited significant cytotoxic activity. nih.gov Specifically, analog 3a showed excellent activity against A549 (human lung cancer) and HeLa (human cervical cancer) cell lines, with IC₅₀ values of 13.49 ± 0.17 µM and 17.52 ± 0.09 µM, respectively. nih.gov Another potent analog, 3h , also demonstrated notable activity. nih.gov The anticancer effects of these lead compounds are thought to be linked to their ability to bind to DNA. nih.gov

Similarly, a study of 2-pyrazolinyl-1-carbothioamide derivatives against HCT116 human colorectal cancer cells found that inhibitory concentrations (GI₅₀) ranged from 0.49 to 41.22 µM, highlighting the profound impact of structural variations. nih.gov The most potent compound in this series, 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-N-(3,4,5-trimethoxyphenyl)-pyrazolinyl-1-carbothioamide , was found to be a good inhibitor of Abelson murine leukemia viral oncogene homolog 1 (Abl 1) tyrosine kinase. nih.gov This demonstrates a key principle: specific substitutions can direct the molecule's activity towards a particular enzyme target.

The influence of electronic properties of substituents has also been systematically studied. In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, compounds bearing a cyano (-CN) group, which is electron-withdrawing, successfully decreased FOXM1 expression, whereas those with an inactive methyl group did not. nih.gov This indicates that modulating the electronic density of the phenyl ring is a valid strategy for enhancing target-specific activity. nih.gov

Table 5.5.3-1: SAR of this compound Analogs

Compound Key Structural Modifications Biological Target/Assay Potency (IC₅₀/GI₅₀) Reference
Analog 3a 5-(4-chlorophenyl)-3-(4-methylphenyl)-N-(2,4-dichlorophenyl)pyrazoline-1-carbothioamide A549 (Lung Cancer) 13.49 ± 0.17 µM nih.gov
HeLa (Cervical Cancer) 17.52 ± 0.09 µM nih.gov
Analog 3h 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-N-(2,4-dichlorophenyl)pyrazoline-1-carbothioamide A549 (Lung Cancer) 22.54 ± 0.25 µM nih.gov
HeLa (Cervical Cancer) 24.14 ± 0.86 µM nih.gov
Most Potent Analog 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-N-(3,4,5-trimethoxyphenyl)-pyrazolinyl-1-carbothioamide HCT116 (Colorectal Cancer) 0.49 µM nih.gov
Abl 1 Tyrosine Kinase Good Inhibitory Activity nih.gov
Compound 18 N-bridged pyrazole-1-phenylthiazole structure SK1 and CDK2 High Binding Affinity nih.gov
Compound 4o Carbazole (B46965) hydrazine-carbothioamide scaffold with a 4-cyanophenyl group MCF-7 (Breast Cancer) 2.02 µM nih.gov

Rational Design and Target-Specific Interactions

Modern drug design principles increasingly rely on computational and structure-based methods to enhance potency and specificity. In silico molecular docking is a powerful tool used to predict how these analogs bind to their biological targets. For example, docking studies of pyrazoline analogs 3a and 3h against a DNA hexamer revealed a significant binding affinity, suggesting that these compounds interact with DNA via an intercalative binding mode. nih.gov

This rational approach can guide the synthesis towards compounds that target specific proteins or pathways. The discovery that certain 2-pyrazolinyl-1-carbothioamide derivatives inhibit Abl 1 tyrosine kinase allows for further design iterations focused on optimizing interactions within the kinase's active site. nih.gov Similarly, novel N-bridged pyrazole-1-carbothioamides were evaluated through molecular docking, which identified high binding affinity towards Sphingosine kinase 1 (SK1) and Cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.gov Another study identified a carbazole-based carbothioamide (Compound 4o ) as a potent agent that targets the PI3K/Akt/mTOR signaling pathway, a critical regulator of tumor survival. nih.gov

Structure-based drug design, informed by X-ray crystallography, represents a more advanced principle for enhancing potency. By solving the co-crystal structure of a lead compound bound to its target protein, researchers can visualize the precise binding mechanism. nih.gov This information allows for the design of second-generation derivatives with modifications specifically aimed at improving key interactions, such as hydrogen bonding or hydrophobic contacts, within the binding site. nih.gov For example, the structure of an inhibitor bound to the Rev1-CT domain revealed an unexpected binding configuration, which then guided the design of new analogs with an order of magnitude improvement in binding affinity. nih.gov These principles—leveraging SAR, employing molecular modeling, and using structure-based design—are essential for developing this compound analogs into highly potent and specific therapeutic candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.